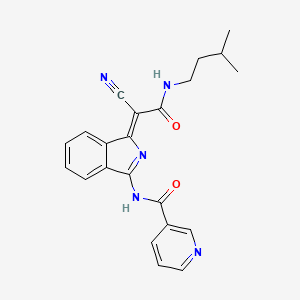

(Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide

Descripción

(Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide is a synthetic small molecule characterized by a complex isoindole core fused with a cyano-enamine moiety and a nicotinamide substituent. The compound’s structure includes:

- Cyano-enamine group: Enhances electrophilicity and may contribute to hydrogen bonding via the nitrile (C≡N) and carbonyl (C=O) groups.

- Isopentylamino side chain: A branched alkyl chain (C5H11N) that increases lipophilicity and may influence membrane permeability.

The molecular formula is inferred as C23H23N5O2 (exact mass: ~409.18 g/mol), with an estimated XLogP3 of 3.1–3.5 due to the isopentyl group’s hydrophobicity. Its topological polar surface area (TPSA) is projected to be ~95–100 Ų, balancing moderate solubility and membrane penetration.

Propiedades

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(3-methylbutylamino)-2-oxoethylidene]isoindol-1-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-14(2)9-11-25-22(29)18(12-23)19-16-7-3-4-8-17(16)20(26-19)27-21(28)15-6-5-10-24-13-15/h3-8,10,13-14H,9,11H2,1-2H3,(H,25,29)(H,26,27,28)/b19-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUYDPWZWQLUEY-HNENSFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CN=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CN=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the cyano and isopentylamino groups through nucleophilic substitution reactions. The final step often involves the coupling of the nicotinamide moiety under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: Nucleophilic substitution reactions can be employed to replace the isopentylamino group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of advanced materials. Its unique properties may contribute to the creation of new polymers, coatings, and other materials with enhanced performance characteristics.

Mecanismo De Acción

The mechanism of action of (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

*Molecular weight estimated based on structural similarity to .

Key Observations :

Lipophilicity (XLogP3): The target compound’s isopentyl group increases logP (~3.3) compared to methoxypropyl analogs (2.3–2.8) . The 4-nitrobenzamide derivative has moderate logP (2.8) due to the nitro group’s polar nature.

Polarity (TPSA) :

- The nicotinamide moiety in the target compound contributes to a TPSA of ~98 Ų, lower than the 4-nitrobenzamide analog (~125 Ų) but higher than the 4-methylbenzamide derivative (104 Ų) .

Synthetic Accessibility :

- Nitro groups (as in ) require harsh nitration conditions, whereas methyl or isopentyl substituents (as in and the target) are easier to introduce via alkylation or amidation.

Biological Implications :

- The nicotinamide group may confer affinity for NAD+-dependent enzymes (e.g., kinases or sirtuins), while benzamide derivatives () are often explored as protease inhibitors or receptor antagonists.

Patent Compounds (Reference ) :

Though structurally distinct (quinoline cores), patented compounds like N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetamide share cyano and carboxamide motifs. These highlight the broader relevance of cyano-enamine scaffolds in drug discovery, particularly for kinase inhibition.

Actividad Biológica

(Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features suggest that it could interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a cyano group , an isopentylamino substituent , and an isoindole core , which may enhance its lipophilicity and biological activity. The incorporation of these functional groups suggests possible interactions with enzymes and receptors involved in various diseases.

The mechanism of action of (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.

- Receptor Modulation : The structural characteristics may allow the compound to interact with specific receptors, influencing signaling pathways crucial for cellular function.

Biological Activity

Preliminary studies indicate that (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide exhibits significant biological activity. Below is a summary of its potential effects:

| Biological Activity | Description |

|---|---|

| Anticancer Properties | Inhibits cancer cell proliferation by targeting specific signaling pathways. |

| Neuroprotective Effects | Potentially protects neuronal cells from damage in neurodegenerative conditions. |

| Antimicrobial Activity | May exhibit inhibitory effects against various pathogens. |

Case Studies

Research has been conducted on compounds structurally similar to (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide, providing insights into its potential applications:

- Anticancer Studies : A study on related isoindole derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting that this class of compounds may be effective against various cancers .

- Neuroprotective Research : Investigations into similar compounds revealed their ability to reduce oxidative stress in neuronal cells, indicating a protective role in neurodegenerative diseases .

- Antimicrobial Testing : Compounds with similar structures have shown promising results against bacterial strains, highlighting the potential for (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide as an antimicrobial agent.

The synthesis of (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide can be approached through various synthetic routes involving:

- Cyclization Reactions : Key steps include cyclization of precursors to form the isoindole core.

- Substitution Reactions : Introduction of functional groups such as the cyano and isopentylamino moieties.

These synthetic strategies are crucial for producing the compound in sufficient quantities for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.